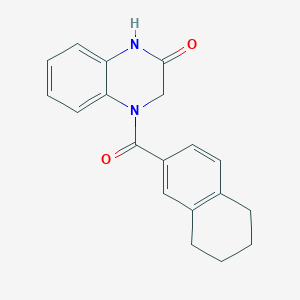

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one

Description

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a bicyclic heterocyclic compound comprising a tetrahydroquinoxalin-2-one core functionalized at the 4-position with a 5,6,7,8-tetrahydronaphthalene (tetralin) carbonyl group. This structural motif combines the rigidity of the tetralin system with the hydrogen-bonding capacity of the quinoxalinone ring, making it a candidate for exploration in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c22-18-12-21(17-8-4-3-7-16(17)20-18)19(23)15-10-9-13-5-1-2-6-14(13)11-15/h3-4,7-11H,1-2,5-6,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPEJWHOERMTWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)C(=O)N3CC(=O)NC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:

Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and an appropriate quinoxaline derivative.

Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride under reflux conditions. This intermediate is then reacted with the quinoxaline derivative in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Analyse Des Réactions Chimiques

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoxaline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoxaline products.

Substitution: The compound can undergo substitution reactions, particularly at the quinoxaline ring, using reagents like halogens or alkylating agents.

Applications De Recherche Scientifique

4-(5,6,7,8-Tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of retinoic acid receptor gamma, which plays a role in cell differentiation and proliferation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

6,7-Difluoro-1,2,3,4-tetrahydroquinoxalin-2-one

- Molecular Formula : C₈H₆F₂N₂O

- Key Features: Fluorine atoms at the 6- and 7-positions introduce strong electron-withdrawing effects, enhancing metabolic stability and altering electronic properties compared to the target compound.

3-(2-Oxo-2-thiophen-2-yl-ethylidene)-3,4-dihydro-1H-quinoxalin-2-one

- Molecular Formula : C₁₄H₁₀N₂O₂S

- Key Features : Incorporation of a thiophene ethylidene moiety introduces π-conjugation and sulfur-based interactions. The thiophene group may enhance binding to metal ions or aromatic receptors, contrasting with the tetralin system’s hydrophobic interactions .

1,2,3,4-Tetrahydronaphthalene-1-carboxamide Derivatives

- Example: N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide

- Key Features: The carboxamide group replaces the quinoxalinone core, prioritizing hydrogen-bonding interactions over planar aromaticity. Such derivatives are often explored for peptide mimetics or solubility enhancement .

Comparison with 2-Methyl-5,6,7,8-tetrahydroquinolin-4-one

- Synthesis: This compound (MJM170/JAG21) is synthesized using HPLC, LC-MS, and NMR for purity validation. Unlike the target compound, it lacks the quinoxalinone ring, relying instead on a tetrahydroquinoline scaffold .

Multi-Step vs. Simplified Routes

Many tetrahydroquinoxalinones require 2–3 steps with moderate yields (40–60%), as seen in . The target compound’s complexity suggests even lower yields due to steric challenges in introducing the tetralin group .

Physicochemical Properties

<sup>a</sup> LogP estimated using fragment-based methods.

<sup>b</sup> Solubility inferred from substituent polarity.

Key Observations:

- The target compound’s tetralin group increases LogP significantly, suggesting higher membrane permeability but lower aqueous solubility compared to fluorinated analogs.

- Fluorine substitution improves solubility and metabolic stability, as seen in the 6,7-difluoro derivative .

Activité Biologique

The compound 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 952812-48-5) is a synthetic derivative belonging to the class of tetrahydroquinoxalines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and respiratory diseases. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

- Molecular Formula : C19H18N2O2

- Molecular Weight : 306.3584 g/mol

- SMILES Notation : O=C1Nc2ccccc2N(C1)C(=O)c1ccc2c(c1)CCCC2

The structure of the compound features a naphthalene moiety and a quinoxaline ring system, which are known for their biological significance.

1. Neuroprotective Effects

Research has indicated that derivatives of tetrahydroquinoxalines possess neuroprotective properties. A study explored the effects of related compounds on Parkinson's disease models, demonstrating their ability to enhance locomotor activity and provide neuroprotection against oxidative stress-induced neuronal damage .

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of chronic obstructive pulmonary disease (COPD). A derivative known as Am80 was tested in adiponectin-deficient mice, showing potential in promoting alveolar regeneration despite not significantly altering lung volume or CT values . The results indicated a reduction in alveolar wall destruction, suggesting that similar compounds may exert beneficial effects in inflammatory lung diseases.

3. Antioxidant Activity

The antioxidant activity of tetrahydroquinoxaline derivatives has been highlighted in various studies. These compounds have demonstrated the ability to chelate iron and reduce oxidative stress, which is critical in preventing neuronal cell death associated with neurodegenerative diseases .

Study 1: COPD Model

In a controlled study involving adiponectin-deficient mice, researchers administered Am80 to assess its impact on alveolar repair mechanisms. The administration resulted in a significant reduction in the mean linear intercept of alveolar walls, indicating improved structural integrity compared to controls (46.3 ± 2.3 μm vs. 34.4 ± 1.7 μm for treated mice) . This suggests that compounds like 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one may hold therapeutic promise for COPD.

Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of tetrahydroquinoxaline derivatives in Parkinson's disease models. The study revealed that these compounds could reverse locomotor deficits in reserpinized rats and exhibited potent antioxidant properties through iron chelation mechanisms . This underscores the potential application of such compounds in treating neurodegenerative conditions.

Comparative Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 4-(5,6,7,8-tetrahydronaphthalene-2-carbonyl)-1,2,3,4-tetrahydroquinoxalin-2-one?

Methodological Answer: The synthesis typically involves coupling a tetrahydronaphthalene carbonyl derivative with a tetrahydroquinoxalin-2-one scaffold. Key steps include:

- Friedel-Crafts Acylation : React 5,6,7,8-tetrahydronaphthalene-2-carbonyl chloride with tetrahydroquinoxalin-2-one in the presence of Lewis acids (e.g., AlCl₃) to form the ketone linkage .

- Purification : Crystallization from hot ethyl acetate (EtOAc) with methanol (MeOH) yields high-purity crystals, as demonstrated for structurally related compounds .

- Quality Control : Monitor reaction progress via GC or TLC to ensure complete acylation and minimize side products .

Q. How can spectroscopic techniques validate the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Characterize the tetrahydronaphthalene and quinoxalinone moieties. For example, aromatic protons in the naphthalene ring appear as doublets (δ 7.4–8.2 ppm), while the quinoxalinone carbonyl resonates near δ 166–195 ppm in ¹³C NMR .

- Mass Spectrometry (MS) : Use ESI+ to confirm the molecular ion peak (e.g., m/z 351.20 for a related compound) and fragmentation patterns .

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm⁻¹) and NH/OH groups if present .

Q. What physicochemical properties are critical for stability assessment?

Methodological Answer:

- Solubility : Test in polar (DMSO, MeOH) and nonpolar solvents (toluene) to guide formulation for biological assays .

- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points (e.g., ~140–142°C for similar compounds) and decomposition thresholds .

- Hydrolytic Stability : Incubate in buffered solutions (pH 4–9) and monitor degradation via HPLC .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s inhibitory activity against HIV reverse transcriptase?

Methodological Answer:

- Enzyme Assays : Use a fluorescence-based RT inhibition assay with poly(rA)/oligo(dT) templates. Compare IC₅₀ values to known inhibitors like efavirenz .

- Structural Modeling : Dock the compound into RT’s active site (PDB: 1RTD) using software like AutoDock Vina. Focus on interactions with residues Lys101, Tyr188, and Tyr318 .

- Resistance Profiling : Test against mutant RT strains (e.g., K103N, Y181C) to assess cross-resistance risks .

Q. How can contradictory data on biological activity be resolved across studies?

Methodological Answer:

- Orthogonal Assays : Validate enzyme inhibition with radiolabeled dNTP incorporation assays alongside fluorescence-based methods to rule out assay-specific artifacts .

- Purity Analysis : Use HPLC-ELSD or LC-MS to confirm compound purity (>95%) and identify impurities (e.g., residual AlCl₃ from synthesis) that may skew results .

- Metabolite Screening : Incubate with liver microsomes to assess metabolic stability and active/inactive metabolites .

Q. What strategies optimize the compound’s selectivity for cytochrome P450 isoforms?

Methodological Answer:

- CYP Panel Screening : Test against CYP1A2, CYP2D6, CYP3A4, etc., using luminescent substrates (e.g., P450-Glo™). For CYP26A1, use retinoic acid metabolism assays .

- Structure-Activity Relationship (SAR) : Modify the tetrahydronaphthalene substituents (e.g., methyl, trifluoromethyl) to reduce off-target binding. For example, tetramethyl substitutions enhance isoform specificity .

- Crystallography : Co-crystallize with CYP26A1 to identify critical binding interactions (e.g., hydrophobic pockets accommodating the naphthalene ring) .

Q. How can computational methods predict metabolic pathways?

Methodological Answer:

- In Silico Tools : Use MetaSite or GLORYx to predict Phase I/II metabolism. For example, the carbonyl group may undergo reduction to a secondary alcohol, while the quinoxalinone ring could resist oxidation .

- MD Simulations : Simulate binding to hepatic transporters (e.g., OATP1B1) to assess hepatotoxicity risks .

- ADMET Profiling : Predict bioavailability (%F) and BBB penetration using QSAR models in ADMET Predictor™ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.